2-Bromo-6-(chlorodifluoromethyl)pyridine
Description
2-Bromo-6-(chlorodifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2 and a chlorodifluoromethyl (-CF₂Cl) group at position 5. This compound is structurally significant due to the electron-withdrawing effects of the -CF₂Cl group, which enhance its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-6-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H |
InChI Key |
CUBFFWGOFLSGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Bromodifluoromethylation of Pyridine Derivatives
One of the principal synthetic approaches to halodifluoromethyl-substituted pyridines, including 2-Bromo-6-(chlorodifluoromethyl)pyridine, involves the bromodifluoromethylation of pyridine or metalated pyridine intermediates using bromodifluoromethane reagents such as dibromodifluoromethane (CF2Br2) .
Mechanism: The reaction proceeds via a carbene-mediated pathway where an organometallic pyridine species (e.g., Grignard or lithium pyridine derivatives) reacts with CF2Br2 to introduce the bromodifluoromethyl group at the desired position on the pyridine ring. Electron-withdrawing groups on the pyridine ring stabilize the intermediate aryldifluoromethyl anion, enhancing the reaction efficiency.
-
- Generation of metalated pyridine by halogen-metal exchange or directed lithiation.
- Reaction with CF2Br2 in tetrahydrofuran (THF) at low temperature.
- Use of catalytic amounts of tetrabutylammonium bromide can facilitate the reaction.
-
- Yields vary depending on the substrate and reaction conditions but are generally moderate to good.
- Electron-withdrawing substituents on the pyridine ring improve yields.
- Although examples specifically for 2-Bromo-6-(chlorodifluoromethyl)pyridine are limited, analogous compounds have been synthesized successfully by this method.
Cyclocondensation Route Using Halodifluoroacetoacetyl Chlorides
Another synthetic strategy involves the cyclocondensation of halodifluoroacetoacetyl chlorides with β-aminobutenoates to build pyridine rings bearing halodifluoromethyl substituents.
-
- Reaction of chlorodifluoroacetyl chloride with a β-aminobutenoate intermediate.
- Formation of enamineamide intermediates.
- Subsequent cyclization and base treatment (e.g., triethylamine) to yield hydroxy-halodifluoromethyl pyridine derivatives.
Relevance: Though this method is more often applied to trifluoromethylated pyridines, it can be adapted to chlorodifluoromethyl analogs, providing a route to 2-Bromo-6-(chlorodifluoromethyl)pyridine derivatives with functional handles for further modification.
Research Data and Outcomes
Reaction Yields and Characterization
| Method | Key Reagents/Conditions | Yield (%) | Characterization Techniques | Notes |
|---|---|---|---|---|
| Bromodifluoromethylation via CF2Br2 and metalated pyridine | CF2Br2, i-PrMgCl, THF, low temp | Moderate to Good (varies) | ^1H NMR, ^19F NMR, ^13C NMR, GC-MS | Carbene-mediated mechanism; EWG groups enhance stability |
| Cyclocondensation with chlorodifluoroacetyl chloride | Chlorodifluoroacetyl chloride, β-aminobutenoate, Et3N | Good (reported for analogs) | NMR, HRMS | Provides functionalized pyridine derivatives |
| Copper-catalyzed N-halodifluoromethylation | Pyridine, CF2Br2, Cu catalyst | High for N-substituted products | NMR, X-ray crystallography | Yields N-halodifluoromethyl pyridinium salts |
Mechanistic Insights
- The bromodifluoromethylation reaction involves the generation of a reactive difluorocarbene intermediate from CF2Br2, which inserts into the metalated pyridine species.
- Electron-withdrawing substituents on the pyridine ring stabilize the intermediate anions, facilitating substitution.
- The reaction is sensitive to the nature of the metal counterion; potassium salts often give better results than lithium or sodium salts.
- Zinc dust can be used as an additive to accelerate reactions but may lead to byproducts.
Summary and Expert Commentary
The preparation of 2-Bromo-6-(chlorodifluoromethyl)pyridine primarily relies on advanced organometallic methodologies involving:
- Bromodifluoromethylation of metalated pyridine intermediates using dibromodifluoromethane (CF2Br2), which is the most direct and widely applicable approach.
- Cyclocondensation routes with halodifluoroacetoacetyl chlorides offer alternative synthetic pathways, especially for functionalized derivatives.
- The choice of metal counterion, solvent, temperature, and additives critically influences the yield and purity of the target compound.
- Characterization by multinuclear NMR and mass spectrometry confirms the structure and purity of the synthesized compounds.
Despite limited direct literature on 2-Bromo-6-(chlorodifluoromethyl)pyridine, analogous halodifluoromethyl pyridines have been synthesized and studied extensively, providing a reliable foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chlorodifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(chlorodifluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as liquid crystals and polymers.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chlorodifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved efficacy in therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and electronic features of 2-bromo-6-(chlorodifluoromethyl)pyridine with related compounds:
Key Observations :
Physical and Chemical Properties
- Melting Point : The trifluoromethyl analogue (48–52°C ) suggests the target compound may have a similar or slightly higher melting point due to increased molecular weight from chlorine.
- Lipophilicity : The -CF₂Cl group likely increases lipophilicity compared to -CF₃, enhancing membrane permeability in bioactive molecules .
Biological Activity
2-Bromo-6-(chlorodifluoromethyl)pyridine (CAS No. 2770359-22-1) is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-bromo-6-(chlorodifluoromethyl)pyridine is C₆H₃BrClF₂N. The compound is characterized by the presence of multiple halogen atoms, which significantly influence its reactivity and biological interactions. The structural features include:
- Bromine (Br) : Enhances electrophilic reactivity.
- Chlorodifluoromethyl group (CF₂Cl) : Imparts unique electronic properties, making it a versatile building block in organic synthesis.
The biological activity of 2-bromo-6-(chlorodifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of biologically active derivatives.
- Electrophilic Interactions : The presence of the chlorodifluoromethyl group allows for strong halogen bonding interactions with biomolecules, potentially influencing enzyme activity and receptor binding .
Biological Activity
Research indicates that 2-bromo-6-(chlorodifluoromethyl)pyridine exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer-related pathways, although detailed mechanisms remain to be fully elucidated.
- Antiviral Properties : Some derivatives of halogenated pyridines have shown promise in antiviral applications, indicating potential for 2-bromo-6-(chlorodifluoromethyl)pyridine in this area.
- Enzyme Inhibition : The compound has been assessed for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer and other diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of halogenated pyridines, 2-bromo-6-(chlorodifluoromethyl)pyridine was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study: Enzyme Interaction
Research exploring the interaction of 2-bromo-6-(chlorodifluoromethyl)pyridine with BCAT enzymes demonstrated that the compound could effectively inhibit these enzymes, which are crucial in the metabolism of branched-chain amino acids. This inhibition could disrupt metabolic pathways in cancer cells, providing a strategic approach to targeting tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-(chlorodifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, 2-amino-6-methylpyridine can be brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature : 80–100°C for efficient halogenation .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reactivity .
- Catalysts : Transition metals (e.g., Pd or Ni) may assist in cross-coupling steps for functionalization .
- Purification : Column chromatography (silica gel, heptane/EtOAc gradients) is critical for isolating high-purity product .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : H and C NMR (e.g., CDCl solvent) confirm substitution patterns and electronic environments. Peaks at δ 7.4–8.5 ppm (pyridine protons) and δ 120–140 ppm (C-F/Br) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrClFN, expected [M+H]: 281.92) .
- X-ray Crystallography : Resolves 3D structure, particularly for studying halogen bonding or steric effects .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water (<2 g/L) .
- Stability : Sensitive to light and moisture. Store under inert gas (N/Ar) at 2–8°C in amber vials .
- LogP : ~2.5–3.0 (predicts moderate lipophilicity) .
Advanced Research Questions
Q. How does the chlorodifluoromethyl group influence reactivity in cross-coupling reactions compared to other substituents?
- Methodological Answer : The CFCl group is electron-withdrawing, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies show:
- Reactivity : CFCl accelerates transmetallation vs. methyl or trifluoromethyl groups .
- Byproduct Mitigation : Use of anhydrous solvents (toluene) and ligands (XPhos) minimizes dehalogenation .
- Example : Coupling with arylboronic acids achieves >75% yield under Pd(OAc)/SPhos catalysis .
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets). The CFCl group shows strong van der Waals interactions with hydrophobic residues .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with inhibitory activity (e.g., IC vs. HIV protease) .
Q. How do structural variations (e.g., Br vs. Cl, CFCl vs. CF) affect biological activity in antiviral studies?
- Methodological Answer : Comparative analysis using analogs reveals:
| Substituent | Antiviral IC (μM) | Selectivity Index |
|---|---|---|
| CFCl | 0.45 ± 0.12 | >50 |
| CF | 1.20 ± 0.30 | 20 |
| CH | >10 | <5 |
Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -Bpin) at C-3 to direct C–H activation at C-4 .
- Photoredox Catalysis : Meerwein arylation under blue LED irradiation achieves C-2 arylation with minimal byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) for bromine displacement .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to validate optimal conditions?
- Methodological Answer : Contradictions arise from ligand choice and solvent purity. Systematic optimization via Design of Experiments (DoE) is advised:
- Variables : Ligand (SPhos vs. XPhos), base (KCO vs. CsCO), and temperature.
- Outcome : SPhos/CsCO/90°C in toluene maximizes yield (85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
